molecular formula C15H12O2 B1397979 6-Methyldibenzo[B,F]oxepin-10(11H)-one CAS No. 1184947-02-1

6-Methyldibenzo[B,F]oxepin-10(11H)-one

Cat. No. B1397979
M. Wt: 224.25 g/mol
InChI Key: GKHIHRYGKFTENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyldibenzo[B,F]oxepin-10(11H)-one is a chemical compound with the molecular formula C15H12O2. It is a pale-yellow to yellow-brown solid . The protons of the methyl group situated in the 2-position of the dibenzo[b,e]ox(thi)epine nucleus give a broad singlet signal in the range of 2.48–2.29 ppm .


Molecular Structure Analysis

The molecular structure of 6-Methyldibenzo[B,F]oxepin-10(11H)-one is represented by the InChI code 1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Methyldibenzo[B,F]oxepin-10(11H)-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 224.26 g/mol . The chemical shifts of its protons are reported in ppm downfield from internal tetramethylsilane as reference .

Scientific Research Applications

Environmental Presence and Effects

Research on parabens, which share some chemical characteristics with oxepin compounds, highlights their occurrence, fate, and behavior in aquatic environments. Parabens, due to their widespread use in consumer products, have been studied for their environmental impact, including their persistence and the formation of halogenated by-products in water sources. These insights can inform environmental monitoring and safety assessments of related compounds like 6-Methyldibenzo[B,F]oxepin-10(11H)-one (Haman et al., 2015).

Analytical Methods

The development of analytical methods for determining antioxidant activity underscores the importance of accurate assessment techniques in chemical research. Such methodologies are crucial for evaluating the potential antioxidant properties of various compounds, including those structurally related to 6-Methyldibenzo[B,F]oxepin-10(11H)-one, thereby contributing to fields ranging from food science to pharmacology (Munteanu & Apetrei, 2021).

Synthetic Protocols

The synthesis of complex organic molecules, including 6H-Benzo[c]chromen-6-ones, illustrates the evolving techniques in chemical synthesis aimed at creating pharmacologically important molecules. Such reviews detail protocols for creating biologically active compounds, which could include methodologies applicable to synthesizing or modifying molecules like 6-Methyldibenzo[B,F]oxepin-10(11H)-one, thereby enhancing the repertoire of compounds available for pharmaceutical development (Mazimba, 2016).

Pharmacological Actions

Studies on the pharmacological actions of compounds within the same chemical family as 6-Methyldibenzo[B,F]oxepin-10(11H)-one, such as clozapine, provide insights into potential therapeutic applications. Clozapine's unique antipsychotic properties, distinct from typical neuroleptics, highlight the significance of chemical structure in determining biological activity. Research in this area can inform the development of new therapeutics with improved efficacy and safety profiles (Ashby & Wang, 1996).

properties

IUPAC Name

1-methyl-6H-benzo[b][1]benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHIHRYGKFTENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyldibenzo[B,F]oxepin-10(11H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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